Cas no 1156243-17-2 (N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine)
N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine Chemical and Physical Properties
Names and Identifiers
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- N1-methyl-N1-(oxan-4-yl)benzene-1,4-diamine
- 4-N-methyl-4-N-(oxan-4-yl)benzene-1,4-diamine
- N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine
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- Inchi: 1S/C12H18N2O/c1-14(12-6-8-15-9-7-12)11-4-2-10(13)3-5-11/h2-5,12H,6-9,13H2,1H3
- InChI Key: HKYPUKKDUNCZQR-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)N(C)C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 206.142
- Monoisotopic Mass: 206.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 38.5
N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N305966-100mg |
N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)-1,4-Benzenediamine |
1156243-17-2 | 100mg |
$ 135.00 | 2022-06-03 | ||
| TRC | N305966-500mg |
N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)-1,4-Benzenediamine |
1156243-17-2 | 500mg |
$ 500.00 | 2022-06-03 | ||
| TRC | N305966-1g |
N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)-1,4-Benzenediamine |
1156243-17-2 | 1g |
$ 795.00 | 2022-06-03 | ||
| Advanced ChemBlocks | P42515-250mg |
N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine |
1156243-17-2 | 95% | 250mg |
$270 | 2024-05-20 | |
| Advanced ChemBlocks | P42515-1g |
N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine |
1156243-17-2 | 95% | 1g |
$605 | 2024-05-20 | |
| Advanced ChemBlocks | P42515-5g |
N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine |
1156243-17-2 | 95% | 5g |
$1815 | 2024-05-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438751-250mg |
N1-methyl-N1-(tetrahydro-2H-pyran-4-yl)benzene-1,4-diamine |
1156243-17-2 | 95% | 250mg |
¥2835.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438751-1g |
N1-methyl-N1-(tetrahydro-2H-pyran-4-yl)benzene-1,4-diamine |
1156243-17-2 | 95% | 1g |
¥5978.00 | 2024-08-09 | |
| 1PlusChem | 1P01JMHN-250mg |
N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine |
1156243-17-2 | 97% | 250mg |
$192.00 | 2023-12-26 | |
| 1PlusChem | 1P01JMHN-500mg |
N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine |
1156243-17-2 | 97% | 500mg |
$278.00 | 2023-12-26 |
N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine
Introduction to N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine (CAS No. 1156243-17-2)
N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine, identified by its Chemical Abstracts Service (CAS) number 1156243-17-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to a class of molecules characterized by a benzene core substituted with an oxane ring and amine functional groups, making it a promising candidate for various applications in drug discovery and molecular biology.
The structural uniqueness of N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine lies in its combination of a benzene ring with a methyl-substituted amine group and an oxan-4-yl moiety. This architecture not only imparts unique electronic and steric properties but also opens up possibilities for diverse interactions with biological targets. The presence of both amine and ether functionalities makes it a versatile scaffold for designing molecules that can modulate biological pathways.
In recent years, the demand for innovative compounds with tailored properties has driven extensive research into heterocyclic derivatives like N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine. The benzene ring, a fundamental unit in organic chemistry, provides a stable aromatic core, while the oxan-4-yl group introduces flexibility and solubility advantages. The dual amine functionality further enhances its potential as a pharmacophore, enabling interactions with enzymes, receptors, and other biomolecules.
One of the most compelling aspects of N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine is its potential application in the development of novel therapeutic agents. The compound’s structural features suggest that it may exhibit inhibitory activity against various enzymes and receptors involved in metabolic disorders, inflammation, and cancer. Preliminary studies have indicated that derivatives of this compound could serve as lead candidates for further optimization.
Recent advancements in computational chemistry and high-throughput screening have accelerated the process of identifying promising compounds like N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine. These technologies allow researchers to predict binding affinities, metabolic stability, and other critical properties with remarkable accuracy. This has enabled the rapid design and synthesis of analogs with enhanced efficacy and reduced toxicity.
The oxan-4-yl group in N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine is particularly noteworthy due to its ability to mimic natural bioactive molecules. Ether linkages are commonly found in biologically active compounds, contributing to their solubility and bioavailability. By incorporating an oxan ring into the molecular structure, researchers can fine-tune the compound’s pharmacokinetic properties while maintaining strong binding interactions with target proteins.
Furthermore, the dual amine functionalities provide multiple sites for chemical modification. This flexibility allows for the creation of libraries of derivatives that can be screened for specific biological activities. Such libraries are invaluable tools in drug discovery pipelines, enabling the identification of compounds with optimized pharmacological profiles.
The synthesis of N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the benzene core and introducing the desired substituents.
In addition to its pharmaceutical applications, N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine has shown promise in materials science research. Its unique structural features make it a candidate for developing novel polymers and functional materials. The compound’s ability to form stable complexes with other molecules could lead to applications in catalysis, sensors, and nanotechnology.
The growing interest in N1-Methyl-N1-(oxan-4-y]benzene-l , 4 - diam ine (CAS No. 1156243 - 17 - 2) underscores its significance as a building block for future research. As more data becomes available on its biological activity and synthetic feasibility, new opportunities will emerge for its application across multiple disciplines. The compound’s versatility makes it an attractive choice for both academic researchers and industrial scientists seeking innovative solutions.
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